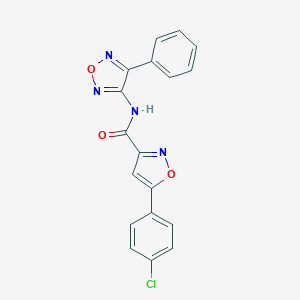
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to study its potential toxicity and safety in humans and the environment. Additionally, further research could focus on optimizing the synthesis method and improving the yield and purity of the compound.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with 4-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has been studied for its potential use in various fields of scientific research. In medicine, it has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a polymer additive.
Eigenschaften
Produktname |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide |
|---|---|
Molekularformel |
C18H11ClN4O3 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H11ClN4O3/c19-13-8-6-11(7-9-13)15-10-14(21-25-15)18(24)20-17-16(22-26-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,23,24) |
InChI-Schlüssel |
KVQYSZWHLBJBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B257302.png)


![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)


![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
